4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure that includes both sulfonamide and nitrobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of aniline to produce 3-nitroaniline. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid chloride in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-(dimethylsulfamoyl)-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural properties make it useful in the design of new materials with specific electronic or optical characteristics.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the sulfonamide group can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
4-(methylsulfamoyl)-N-(3-nitrophenyl)benzamide: Similar structure but with a methyl group instead of a dimethyl group on the sulfonamide.
4-(dimethylsulfamoyl)-N-(3-aminophenyl)benzamide: The reduced form of the original compound.
Uniqueness
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-8-6-11(7-9-14)15(19)16-12-4-3-5-13(10-12)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKDKOTMQSVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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